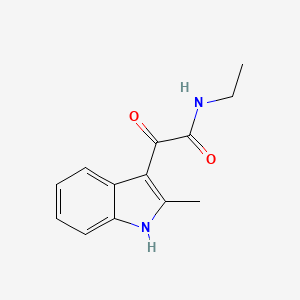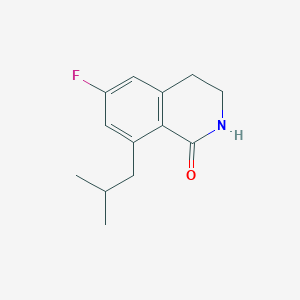![molecular formula C19H22ClN3O3S B2834755 3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide CAS No. 897612-19-0](/img/structure/B2834755.png)
3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” is a chemical compound with the molecular formula C19H22ClN3O3S and a molecular weight of 407.911. It is offered by several chemical suppliers21.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide”. However, related compounds have been synthesized through various methods, such as the alkylation reaction of corresponding amines with alkylating reagents3. Another method includes cyclization of 1,2-diamine derivatives with sulfonium salts4.Molecular Structure Analysis
The exact molecular structure of “3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” is not available in the retrieved data. However, the molecular formula suggests it contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms1.Chemical Reactions Analysis
Specific chemical reactions involving “3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” are not available in the retrieved data. However, related compounds have been involved in various chemical reactions, such as the cyclization of 1,2-diamine derivatives with sulfonium salts4.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” are not available in the retrieved data. However, its molecular formula is C19H22ClN3O3S and it has a molecular weight of 407.911.科学的研究の応用
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds with structural similarities to 3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide, demonstrated potential in the development of selective class III agents for cardiac electrophysiological activity. These compounds have been found to possess potency in vitro comparable to that of known class III agents, indicating their potential application in managing arrhythmias (Morgan et al., 1990).
Metabolic Studies
A related compound, GDC-0449 (vismodegib), which shares a similar structural motif with sulfonamides, underwent extensive metabolic studies in rats and dogs. These studies revealed significant insights into the metabolic fate and disposition of such compounds, providing a basis for understanding the metabolism of similar sulfonamide derivatives (Yue et al., 2011).
Anticancer Activity
Research into indapamide derivatives, which are structurally related to sulfonamide benzamides, has shown that these compounds possess proapoptotic activity against cancer cell lines, highlighting their potential as anticancer agents. Specifically, certain derivatives demonstrated significant growth inhibition in melanoma cell lines, suggesting their application in cancer treatment (Yılmaz et al., 2015).
Synthetic Methodologies
The synthesis of various benzamide derivatives, including those with sulfonamide groups, has been explored for their potential biological and pharmacological properties. These synthetic methodologies contribute to the development of new drugs and materials with potential applications in medicine and industry (Patel et al., 2009).
Inhibitors of Bacterial Secretion Systems
Compounds structurally related to 3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide have been investigated as inhibitors of type III secretion systems in bacteria. These systems are critical for the pathogenicity of various bacteria, making these inhibitors potential candidates for the development of new antibacterial therapies (Kauppi et al., 2007).
Safety And Hazards
The specific safety and hazards associated with “3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” are not available in the retrieved data.
将来の方向性
The future directions for “3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” are not specified in the retrieved data. However, related compounds have been synthesized and evaluated for their potential as therapeutic agents35.
Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
特性
IUPAC Name |
3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-17-6-4-5-16(15-17)19(24)21-9-14-27(25,26)23-12-10-22(11-13-23)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEPDSVAHDIKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2834672.png)
![3-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2834673.png)
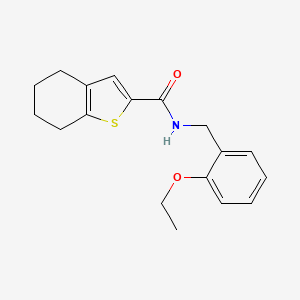
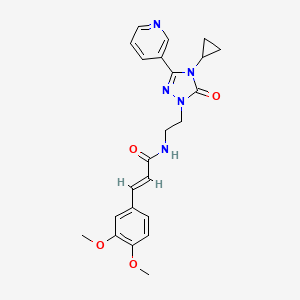
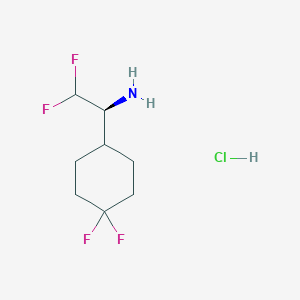
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2834679.png)
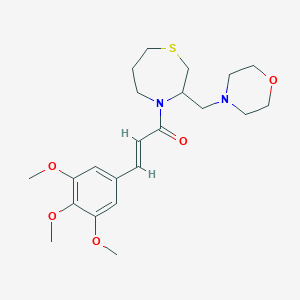
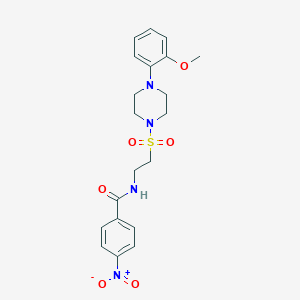
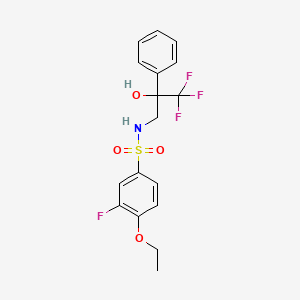
![N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834689.png)
![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2834690.png)
![3-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2834693.png)
